Cas no 16155-94-5 (Benzoxazole,5-methyl-2-(4-methylphenyl)-)

Benzoxazole,5-methyl-2-(4-methylphenyl)- structure
16155-94-5 structure
Product Name:Benzoxazole,5-methyl-2-(4-methylphenyl)-
CAS No:16155-94-5
MF:C15H13NO
MW:223.269823789597
CID:177915
PubChem ID:85307
Update Time:2025-04-19

Benzoxazole,5-methyl-2-(4-methylphenyl)- Chemical and Physical Properties

Names and Identifiers

    • Benzoxazole,5-methyl-2-(4-methylphenyl)-
    • 5-methyl-2-(4-methylphenyl)-1,3-benzoxazole
    • 5-Methyl-2-(p-tolyl)benzoxazole
    • BDBM48186
    • 16155-94-5
    • 5-methyl-2-(p-tolyl)-benzoxazole
    • SCHEMBL3288386
    • MLS000113249
    • EINECS 240-308-4
    • Cambridge id 7035094
    • HMS2167H15
    • CHEMBL234583
    • SMR000109153
    • cid_85307
    • 5-methyl-2-(p-tolyl)-1,3-benzoxazole
    • Benzoxazole, 5-methyl-2-(4-methylphenyl)-
    • NS00025269
    • AKOS000467707
    • RETREZSKHMFVCD-UHFFFAOYSA-N
    • HMS3317H20
    • DTXSID2066018
    • 5-methyl-2-(p-tolyl)benzo[d]oxazole
    • Inchi: 1S/C15H13NO/c1-10-3-6-12(7-4-10)15-16-13-9-11(2)5-8-14(13)17-15/h3-9H,1-2H3
    • InChI Key: RETREZSKHMFVCD-UHFFFAOYSA-N
    • SMILES: O1C(C2C=CC(C)=CC=2)=NC2C=C(C)C=CC1=2

Computed Properties

  • Exact Mass: 223.09979
  • Monoisotopic Mass: 223.1
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 1
  • Complexity: 260
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 26A^2
  • XLogP3: 4.2

Experimental Properties

  • Density: 1.131
  • Boiling Point: 327.9°Cat760mmHg
  • Flash Point: 134.3°C
  • Refractive Index: 1.613
  • PSA: 26.03
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